molecular formula C14H11NOS B11868764 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde

Cat. No.: B11868764
M. Wt: 241.31 g/mol
InChI Key: FNVPSTWJUZJGTB-UHFFFAOYSA-N
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Description

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both an indole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with an indole derivative. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 2-(5-methylthiophen-2-yl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(5-methylthiophen-2-yl)-1H-indole-3-methanol.

    Substitution: 2-(5-bromo-5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde.

Scientific Research Applications

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both indole and thiophene rings, which can confer distinct electronic and steric properties. This dual-ring system can enhance its versatility in various chemical reactions and applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C14H11NOS/c1-9-6-7-13(17-9)14-11(8-16)10-4-2-3-5-12(10)15-14/h2-8,15H,1H3

InChI Key

FNVPSTWJUZJGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C3=CC=CC=C3N2)C=O

Origin of Product

United States

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